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3-[methyl(phenylsulfonyl)amino]benzamide

Cat. No.: B4981327
M. Wt: 290.34 g/mol
InChI Key: HCOMBJRADJKOJH-UHFFFAOYSA-N
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Description

Contextualization within the Benzamide (B126) and Phenylsulfonyl Chemical Classes

The benzamide moiety, characterized by a benzene (B151609) ring attached to a carboxamide group, is a cornerstone in medicinal chemistry. nih.govopenaccesspub.org It is a structural feature present in a wide array of pharmaceuticals, including antiemetics, antipsychotics, and gastroprokinetics. researchgate.net The amide group's ability to form hydrogen bonds contributes significantly to its capacity to interact with biological targets. nih.gov Benzamides are recognized as valuable starting materials for synthesizing various organic compounds, including dyes and plastics. nih.gov

Similarly, the phenylsulfonyl group, consisting of a phenyl ring linked to a sulfonyl group, is a prominent functional group in drug design. Sulfonamides, which contain the broader sulfonamide group (of which the phenylsulfonyl group is a part), were among the first effective antibacterial drugs and have since been developed for a multitude of therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. The sulfonamide moiety is known to be a key pharmacophore in various enzyme inhibitors.

The combination of these two pharmacologically significant classes in 3-[methyl(phenylsulfonyl)amino]benzamide creates a molecule with a unique three-dimensional structure and electronic properties, making it a subject of interest for exploring new biological activities.

Historical Perspective on the Discovery and Initial Characterization of this compound

The synthesis of related N-substituted benzamide derivatives has been explored in the context of creating analogues of known bioactive molecules. For instance, a general method for synthesizing N-substituted benzamides involves the reaction of a substituted benzoic acid with an appropriate amine. Similarly, the synthesis of N-substituted benzenesulfonamides typically involves the reaction of benzenesulfonyl chloride with a primary or secondary amine.

The characterization of such compounds relies on standard analytical techniques.

Table 1: Standard Characterization Techniques

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbon atoms.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern, confirming the compound's identity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as the amide and sulfonamide moieties, based on their characteristic vibrational frequencies.
Elemental Analysis Determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which helps to confirm the empirical and molecular formula.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof.

Although specific historical data for this compound is scarce, the foundational chemical principles for its creation and analysis are well-established in the scientific literature.

Significance of this compound as a Research Tool and Chemical Probe

The utility of this compound as a research tool lies in its potential to interact with various biological targets, a property inferred from the activities of its structural components. The benzamide and sulfonamide motifs are known to be "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, distinct receptor types.

Analogues of this compound have been investigated for their ability to modulate the activity of enzymes and signaling pathways. For example, related benzamide derivatives have been studied as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. The sulfonamide group is a known zinc-binding group, making compounds containing this moiety potential inhibitors of metalloenzymes like carbonic anhydrases.

As a chemical probe, this compound could be used to investigate the structure and function of proteins that have binding pockets amenable to its specific shape and chemical properties. Its relatively simple structure also makes it a valuable starting point for the development of more complex and potent analogues through systematic chemical modification.

Overview of Major Academic Research Trajectories for the Chemical Compound and its Analogues

The academic research surrounding this compound and its analogues is primarily focused on medicinal chemistry and drug discovery. Several key research trajectories have emerged, targeting a range of diseases.

Anticancer Agents: A significant area of research involves the development of benzamide and sulfonamide-containing compounds as anticancer agents. For instance, N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. The rationale often involves targeting specific enzymes or signaling pathways that are dysregulated in cancer. For example, some benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. researchgate.net Furthermore, aminoisoquinoline benzamides have been identified as potent inhibitors of kinases like FLT3 and Src-family kinases, which are implicated in acute myeloid leukemia.

Enzyme Inhibition: The structural features of this compound make it a candidate for enzyme inhibition. Research on related structures has demonstrated inhibitory activity against a variety of enzymes. For example, 3-(benzylsulfonamido)benzamides have been developed as potent and selective inhibitors of SIRT2, a target in neurodegenerative diseases like Huntington's disease. nih.gov

Modulation of Ion Channels: Analogues of this compound have been explored as modulators of ion channels. For instance, 2-sulfonamidopyridine derivatives have been investigated as potent antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, a target for the development of new analgesics.

Antiviral and Antimicrobial Agents: The benzamide scaffold has been incorporated into molecules with antiviral properties. For example, a derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has shown potential as an anti-Hepatitis B virus (HBV) agent. openaccesspub.org Additionally, certain benzenesulfonamide derivatives have exhibited antimicrobial and anti-biofilm activities. researchgate.net

Table 2: Research Applications of Analogues of this compound

Research AreaTarget/MechanismExample Analogue Class
Oncology Kinase Inhibition (FLT3, Src)Aminoisoquinoline benzamides
Carbonic Anhydrase IX InhibitionBenzenesulfonamide derivatives researchgate.net
Histone Deacetylase (HDAC) InhibitionN-substituted benzamides
Neurodegenerative Diseases SIRT2 Inhibition3-(Benzylsulfonamido)benzamides nih.gov
Pain Management TRPV1 Antagonism2-Sulfonamidopyridine derivatives
Infectious Diseases Anti-HBV ActivityN-phenylbenzamide derivatives openaccesspub.org
Antibacterial/Anti-biofilm ActivityBenzenesulfonamide derivatives researchgate.net

The diverse biological activities observed for analogues of this compound underscore the significance of this chemical scaffold in the ongoing quest for novel therapeutic agents and research tools. Future research will likely continue to explore the vast chemical space around this core structure to identify new compounds with enhanced potency, selectivity, and drug-like properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O3S B4981327 3-[methyl(phenylsulfonyl)amino]benzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-16(12-7-5-6-11(10-12)14(15)17)20(18,19)13-8-3-2-4-9-13/h2-10H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOMBJRADJKOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Diversification of 3 Methyl Phenylsulfonyl Amino Benzamide

Established Synthetic Pathways for the Core Benzamide (B126) Scaffold of 3-[methyl(phenylsulfonyl)amino]benzamide

The most direct precursor to the 3-aminobenzamide core is 3-nitrobenzamide. The synthesis of 3-aminobenzamide is commonly achieved through the reduction of 3-nitrobenzamide, often via catalytic hydrogenation. wikipedia.org This method is efficient and provides the desired amine functionality in the correct position on the aromatic ring.

Beyond this specific route, the formation of the benzamide functional group itself can be accomplished through several general and well-established methods in organic chemistry. These pathways typically start from a corresponding benzoic acid derivative. Common approaches include the conversion of a carboxylic acid to an acid chloride, which then reacts with an amine, or the direct condensation of a carboxylic acid and an amine. researchgate.netnih.govresearchgate.net Other methods include the hydrolysis of aromatic nitriles and direct carboxamidation of arenes using Friedel-Crafts-type reactions. nih.gov

Primary Synthesis Methods for Benzamide Scaffolds
Key PrecursorMethodTypical Reaction Conditions
3-NitrobenzamideReductionCatalytic hydrogenation (e.g., using Pd/C) is a common and effective method to reduce the nitro group to an amine. wikipedia.org
Benzoic Acid DerivativesAcid Chloride Formation & AminationThe carboxylic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine (e.g., ammonia for a primary amide). researchgate.net
Benzoic Acids & AminesDirect CondensationRequires a coupling agent (e.g., EDCI, DMAP) or can be performed under specific conditions such as using a solid acid catalyst and ultrasonic irradiation. researchgate.netnih.gov
Arenes (e.g., Benzene)Friedel-Crafts CarboxamidationDirect conversion of arenes to benzamides using a reagent like cyanoguanidine in the presence of a Brønsted superacid (e.g., CF₃SO₃H). nih.gov
Aromatic NitrilesHydrolysisHydrolysis of the nitrile group to a primary amide can be achieved under acidic or basic conditions. nih.gov
Benzoic Acid & UreaCondensationHeating benzoic acid with urea, sometimes with a catalyst like boric acid, produces benzamide, carbon dioxide, and ammonia. youtube.com

Achieving the correct 1,3-substitution pattern (meta-substitution) on the benzamide ring is crucial. The most reliable strategy is to begin with a starting material that already possesses the desired regiochemistry. For this compound, starting with a 3-substituted benzoic acid derivative, such as 3-nitrobenzoic acid, ensures that the subsequent functional groups are correctly positioned. The nitro group in 3-nitrobenzoic acid can be carried through the synthesis of the benzamide and then reduced to the 3-amino group, preserving the meta-relationship between the amine and the carboxamide. wikipedia.orgresearchgate.net

Alternative strategies, such as the direct functionalization of a benzene (B151609) ring via electrophilic aromatic substitution, can be less regioselective. For instance, the Friedel-Crafts carboxamidation of a monosubstituted benzene often yields a mixture of isomers, with the para-substituted product typically predominating. nih.gov Therefore, to avoid complex purification steps and low yields of the desired meta-isomer, a substrate-controlled approach starting with a pre-functionalized aromatic ring is highly preferred.

Introduction and Modification of the N-Methyl(phenylsulfonyl)amino Moiety

Once the 3-aminobenzamide core is synthesized, the next phase involves the sequential modification of the 3-amino group to form the N-methyl(phenylsulfonyl)amino moiety. This transformation is typically a two-step process involving sulfonylation followed by N-methylation.

Sulfonylation: The formation of the sulfonamide bond is generally achieved by reacting the 3-aminobenzamide with benzenesulfonyl chloride. This reaction is a classic nucleophilic acyl substitution where the amino group acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov High conversions to sulfonamides can also be achieved in aqueous media at high pH. scilit.com

N-Alkylation: The subsequent methylation of the sulfonamide nitrogen presents a greater challenge, primarily due to the potential for overalkylation. tandfonline.com While traditional methods using alkyl halides like methyl iodide can be effective, they may not offer high selectivity for mono-methylation. acs.org To address this, several mono-selective N-methylation protocols have been developed. These include transition-metal-catalyzed reactions using catalysts such as Cu(acac)₂ or Ni(OTf)₂. researchgate.net Other green approaches utilize alcohols as alkylating agents in the presence of catalysts like manganese dioxide. organic-chemistry.org The use of polymer-supported reagents, such as anion exchange resins, provides a simple procedure for mono-N-alkylation with high yields and straightforward purification. tandfonline.com

Methods for N-Sulfonylation and N-Methylation
TransformationReagents & ConditionsKey Features
N-SulfonylationBenzenesulfonyl chloride with a base (e.g., pyridine) in a suitable solvent (e.g., EtOAc). nih.govStandard, high-yielding method for forming sulfonamides from primary amines.
N-MethylationMethylating agent (e.g., methyl iodide, trimethyl phosphate) with a base. acs.orgorganic-chemistry.orgClassic method; risk of di-alkylation. Requires careful control of conditions for mono-selectivity.
Cu(acac)₂ with dicumyl peroxide in acetone at 80 °C. researchgate.netCatalytic method demonstrating good yields (up to 90%) for mono-selective N-methylation of various sulfonamides. researchgate.net
Methanol (B129727) with a catalyst (e.g., [(p-cymene)Ru(2,2'-bpyO)(H₂O)]) and a carbonate salt. organic-chemistry.orgUtilizes an inexpensive and green alkylating agent (methanol) and tolerates sensitive functional groups. organic-chemistry.org
Alkyl halide with sulfonamide supported on an anion exchange resin in an alcoholic medium. tandfonline.comSimple procedure that affords mono-N-alkylated products in high yields and avoids difficult-to-remove solvents. tandfonline.com

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound, particularly for research applications where high purity is paramount. For the sulfonylation step, the choice of base and solvent, along with temperature control, can significantly impact reaction efficiency.

For the critical N-methylation step, achieving high mono-selectivity is the primary goal. This is often accomplished by:

Catalyst Selection: Employing catalysts known for mono-alkylation can prevent the formation of the undesired bis-methylated product. researchgate.net

Stoichiometry Control: Careful control over the molar ratio of the methylating agent relative to the sulfonamide substrate is crucial.

Reaction Conditions: Temperature, reaction time, and solvent choice must be fine-tuned. For example, some modern catalytic systems operate under mild conditions, which can improve selectivity and reduce side reactions. organic-chemistry.org

Purification of the final product and intermediates is typically achieved using standard laboratory techniques. Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials, byproducts, and any over-alkylated species. nih.govnih.gov The use of microwave irradiation has also been explored to accelerate amide synthesis and potentially improve yields in related systems. researchgate.net

Novel Synthetic Approaches and Derivatization Strategies for this compound Analogues

The development of novel synthetic routes and the ability to generate structural analogues are vital for exploring the chemical space around a target molecule.

Modern synthetic methodologies offer opportunities for more efficient or convergent syntheses. For example, palladium-catalyzed multicomponent reactions have become a powerful tool for the rapid construction of complex heterocyclic and aromatic structures from simple, readily available precursors. mdpi.com Such strategies could potentially be adapted to construct the substituted benzamide framework in a more streamlined fashion.

The derivatization of this compound to create analogues is readily achievable through a modular synthetic approach. By systematically varying the initial building blocks, a diverse library of related compounds can be generated. Strategies for derivatization include:

Varying the Sulfonyl Group: Using different substituted benzenesulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride) in the sulfonylation step would introduce diversity on the phenylsulfonyl moiety.

Modifying the Benzamide Ring: Starting with different substituted 3-aminobenzamides allows for modification of the core scaffold.

Altering the N-Alkyl Group: Employing different alkylating agents in the N-alkylation step (e.g., ethyl iodide, benzyl bromide) would replace the N-methyl group with other substituents.

Synthetic schemes reported in the literature for related structures, such as 3-(benzylsulfonamido)benzamides, demonstrate the feasibility of this modular approach, where various N-methylanilines and substituted benzoic acids are coupled to produce a range of analogues. nih.gov This flexibility is essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Parallel Synthesis and Combinatorial Chemistry Techniques

Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large, organized collections of compounds, known as libraries. researchgate.net These techniques are instrumental in exploring the structure-activity relationships (SAR) of a lead compound like this compound by systematically modifying its constituent parts.

In the context of this scaffold, parallel synthesis can be employed to create a library of analogues by reacting a common intermediate with a diverse set of building blocks in a spatially separated manner, such as in a multi-well plate. mdpi.com For instance, the core structure can be assembled through a multi-step sequence, and in the final steps, diversification can be achieved. A general synthetic route often involves the sulfonylation of a benzoic acid derivative, followed by coupling with various primary or secondary anilines to generate a range of sulfonamide derivatives. nih.gov The final step typically involves an amide bond formation, where a carboxylic acid intermediate is coupled with a diverse set of amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP). nih.gov

This approach allows for the efficient synthesis of hundreds of compounds, enabling a thorough investigation of how different substituents on the aniline and benzamide portions of the molecule affect its biological activity. nih.gov The use of automated or semi-automated synthesizers can further accelerate this process. researchgate.net Solution-phase synthesis is a common approach, though solid-phase techniques, where intermediates are attached to a resin, can also be used to simplify purification by allowing excess reagents and by-products to be washed away. researchgate.net

The table below illustrates a hypothetical parallel synthesis plan for diversifying the this compound scaffold, showcasing the variety of building blocks that can be incorporated.

Core Intermediate Variable Building Block (Anilines for Sulfonamide Formation) Variable Building Block (Amines for Amide Formation) Potential Final Compound Structure
3-(Chlorosulfonyl)benzoic acidN-methylanilineAmmoniaThis compound
3-(Chlorosulfonyl)benzoic acidN-methyl-4-methoxyanilineMethylamine3-[methyl(4-methoxyphenylsulfonyl)amino]-N-methylbenzamide
3-(Chlorosulfonyl)benzoic acidN-ethylanilineEthylamine3-[ethyl(phenylsulfonyl)amino]-N-ethylbenzamide
3-(Chlorosulfonyl)benzoic acidN-methyl-4-chloroanilineDimethylamine3-[methyl(4-chlorophenylsulfonyl)amino]-N,N-dimethylbenzamide
3-(Chlorosulfonyl)benzoic acidN-methylpyridin-2-aminePiperidine3-[methyl(pyridin-2-ylsulfonyl)amino]-1-piperidin-1-ylmethanone

Exploiting Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to modify a known active compound to discover structurally novel compounds with improved properties. nih.govuniroma1.it These methods aim to enhance potency, alter selectivity, improve metabolic stability and pharmacokinetic properties, or move into new, patentable chemical space. uniroma1.itresearchgate.net

Scaffold hopping involves replacing the central core framework of a molecule while maintaining the essential three-dimensional arrangement of key functional groups responsible for biological activity. nih.govuniroma1.it For this compound, this could mean replacing the central benzene ring with other aromatic or non-aromatic systems, such as five-membered heterocycles (e.g., thiophene, pyrazole) or bicyclic systems. The goal is to find a new core that preserves the geometric orientation of the sulfonamide and benzamide side chains, which are presumed to be critical for target interaction. uniroma1.it This strategy can be particularly useful for addressing issues inherent to the original scaffold, such as metabolic liabilities associated with unsubstituted phenyl rings, which are prone to oxidation by cytochrome P450 enzymes. researchgate.net

Bioisosteric replacement is a more subtle modification that involves substituting a functional group with another group that possesses similar physical or chemical properties, leading to similar biological effects. nih.gov This can be applied to various parts of the this compound structure. For example, the amide moiety is a common target for bioisosteric replacement to modulate properties like hydrogen bonding capacity, lipophilicity, and metabolic stability. nih.gov The sulfonamide group could also be replaced with other acidic functional groups.

The following table presents potential bioisosteric replacements that could be explored for the this compound scaffold.

Original Functional Group Potential Bioisosteric Replacement Rationale for Replacement
Benzamide (-CONH₂)Thioamide (-CSNH₂)Modifies hydrogen bonding properties; increases lipophilicity. nih.gov
Reverse Amide (-NHCO-)Alters vector of hydrogen bond donor/acceptor groups.
TetrazoleActs as a non-classical bioisostere of a carboxylic acid/amide; metabolically stable.
Sulfonamide (-SO₂NH₂)Can mimic the hydrogen bonding pattern of the amide. nih.gov
Phenylsulfonyl (-SO₂Ph)Carboxylic Acid Ester (-COOPh)Different geometry and electronic properties.
Phosphonamide (-PO(OH)NHPh)Can mimic tetrahedral geometry and charge distribution.
Heteroaryl Sulfonyl (e.g., Pyridylsulfonyl)Introduces polarity, potential for new interactions, and can alter metabolic profile.

Process Chemistry Considerations for Scalable Research Synthesis of this compound

Process chemistry focuses on the development of safe, efficient, and robust synthetic routes that can be scaled up to produce larger quantities of a compound for advanced studies. illinois.edu For this compound, a likely laboratory-scale synthesis involves two key transformations: the formation of a sulfonamide bond and the formation of an amide bond. nih.gov Scaling up this synthesis requires careful consideration of several factors.

Reaction Conditions: Each step must be optimized for scale. For the sulfonamide formation, controlling the temperature during the addition of highly reactive reagents like sulfonyl chlorides is critical to prevent side reactions and ensure safety. For the amide coupling step, which often uses reagents like EDCI or DCC, managing the reaction exotherm and handling potentially hazardous by-products (e.g., dicyclohexylurea) is important. researchgate.netnih.gov The choice of solvent is also critical, balancing reaction performance with safety, environmental impact, and ease of removal.

Purification and Impurity Control: On a larger scale, chromatographic purification is often undesirable. The process should be designed to yield a product that can be purified by crystallization or extraction. illinois.edu This requires a deep understanding of the impurity profile—identifying the source of by-products and developing reaction conditions that minimize their formation. For example, in an amide coupling, incomplete reaction can leave unreacted starting materials, while side reactions could lead to rearranged products.

Continuous Manufacturing: Modern approaches like continuous flow chemistry in microreactors can offer significant advantages for scale-up. researchgate.net These systems allow for better control over reaction parameters like temperature and mixing, improve safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. researchgate.net

The table below summarizes key process chemistry considerations for a potential synthetic route.

Synthetic Step Reagents Key Scale-Up Considerations
Sulfonamide Formation 3-Aminobenzoic acid derivative + Benzenesulfonyl chloride- Control of reaction temperature (exotherm).- Stoichiometry of reagents and base (e.g., pyridine) to avoid side reactions.- Potential for corrosive reagents and by-products (e.g., HCl).
Amide Formation Carboxylic acid + Amine + Coupling Agent (e.g., EDCI, DCC)- Management of potentially hazardous and water-sensitive coupling agents.- Removal of by-products (e.g., DCU from DCC).- Optimization of reaction time and temperature to ensure complete conversion.
Work-up & Isolation Solvents for extraction, anti-solvents for crystallization- Selection of appropriate, scalable, and environmentally acceptable solvents.- Development of a robust crystallization procedure to ensure consistent purity and crystal form.- Minimizing product loss in mother liquors.

Molecular Target Identification and Mechanistic Characterization of 3 Methyl Phenylsulfonyl Amino Benzamide

Investigation of Solute Carrier (SLC) Transporter Modulation by 3-[methyl(phenylsulfonyl)amino]benzamide

While direct studies on this compound are not extensively documented in publicly available literature, research on closely related phenylsulfonylamino-benzanilide analogues provides significant insights into the modulatory effects of this chemical class on members of the SLC10 transporter family. nih.govacs.org This family includes the apical sodium-dependent bile acid transporter (ASBT), the sodium-taurocholate cotransporting polypeptide (NTCP), and the steroid sulfate carrier (SOAT). nih.govacs.org

Role as an Inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2)

The apical sodium-dependent bile acid transporter (ASBT), encoded by the SLC10A2 gene, is crucial for the intestinal reabsorption of bile acids. researchgate.net Inhibition of ASBT is a therapeutic strategy for managing conditions such as cholestasis and hypercholesterolemia. researchgate.net Phenylsulfonylamino-benzanilides have been identified as inhibitors of ASBT. researchgate.netnih.gov

A foundational compound in this class, S1647, demonstrated inhibitory activity against ASBT. acs.org Structure-activity relationship (SAR) studies on S1647 derivatives have been conducted to optimize potency. For instance, a study systematically analyzed a series of arylsulfonylamino-benzanilides and found that certain substitutions led to significantly enhanced inhibitory activity compared to the parent compound. One of the most potent compounds identified, 5g2, exhibited an IC₅₀ value of 0.11 μM against ASBT, representing a 14-fold increase in activity over S1647. nih.gov

Table 1: Inhibitory Activity of Selected Arylsulfonylamino-Benzanilides against ASBT (SLC10A2)
CompoundIC₅₀ (μM)
S16471.52
5a₈0.11 - 2.84 (range for active compounds)
5g₁0.11 - 2.84 (range for active compounds)
5g₂0.11
5g₃0.11 - 2.84 (range for active compounds)

Data derived from a study on arylsulfonylamino-benzanilides as ASBT inhibitors. nih.gov

Interactions with the Sodium-taurocholate Cotransporting Polypeptide (NTCP/SLC10A1)

The sodium-taurocholate cotransporting polypeptide (NTCP), the product of the SLC10A1 gene, is the primary transporter responsible for the uptake of bile acids from the blood into liver cells. nih.govacs.org It is also recognized as the cellular entry receptor for Hepatitis B and D viruses. nih.govacs.org

Research has shown that the phenylsulfonylamino-benzanilide scaffold is not entirely selective for ASBT and can also interact with NTCP. acs.org The lead compound S1647 was found to inhibit NTCP with an IC₅₀ value of 10.4 μM. acs.org This indicates that this class of compounds can exhibit multitargeting behavior within the SLC10 family, a characteristic that is being explored in the development of derivatives with specific selectivity profiles. nih.govacs.org

Effects on the Steroid Sulfate Carrier (SOAT/SLC10A6)

The steroid sulfate carrier (SOAT), encoded by the SLC10A6 gene, is another member of the SLC10 family. It is involved in the transport of steroid sulfates and other related molecules. Experimental inhibitors of SOAT have demonstrated potential antiproliferative effects in hormone-dependent breast cancer cells. nih.govacs.org

The phenylsulfonylamino-benzanilide S1647 was also identified as an inhibitor of SOAT, with an IC₅₀ value of 3.5 μM. acs.org This suggests that S1647 and its analogues can act as nonselective inhibitors across the SLC10 family, targeting ASBT, NTCP, and SOAT. acs.org

Table 2: Comparative Inhibitory Potency of S1647 on SLC10 Family Transporters
TransporterGeneIC₅₀ (μM)
ASBTSLC10A213.4
NTCPSLC10A110.4
SOATSLC10A63.5

Data from a comparative analysis of S1647 on SLC10 carriers. acs.org

Elucidation of Bcl-2 Protein Family Inhibition by this compound Analogues

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. nih.govgoogle.com Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govgoogle.com The N-acylsulfonamide scaffold, to which this compound belongs, has been explored for the development of potent and selective Bcl-2 inhibitors. nih.govdntb.gov.ua

Direct Binding Affinity Studies to Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL)

In a different study, N-sulfonylated aminosalicylic acids were developed as dual inhibitors of Mcl-1 and Bcl-xL. rsc.org This demonstrates the tunability of the sulfonamide scaffold to target different members of the Bcl-2 family.

Differential Selectivity Profiling Against Bcl-w and Mcl-1 in Recombinant Systems

The selectivity profile of Bcl-2 family inhibitors is critical, as different cancer types depend on different anti-apoptotic proteins for survival. The N-acylsulfonamide scaffold allows for modifications that can tune the selectivity against various Bcl-2 family members.

Research on N-sulfonylated aminosalicylic acids identified compounds that act as dual inhibitors of Mcl-1 and Bcl-xL. rsc.org For instance, compound 17cd was identified as a potent dual inhibitor with Kᵢ values of 0.629 μM for Mcl-1 and 1.67 μM for Bcl-xL. rsc.org This dual-targeting capability could be advantageous in overcoming resistance mechanisms that may arise from the overexpression of other anti-apoptotic proteins following the inhibition of a single target. rsc.org

Table 3: Inhibitory Constants (Kᵢ) of a Selected Dual Mcl-1/Bcl-xL Inhibitor
CompoundTarget ProteinKᵢ (μM)
17cdMcl-10.629
Bcl-xL1.67

Data for a representative N-sulfonylated aminosalicylic acid analogue. rsc.org

Exploration of Other Potential Protein-Protein Interactions and Enzyme Modulations

The unique chemical structure of this compound, featuring a central benzamide (B126) core with a methyl(phenylsulfonyl)amino substituent, suggests the potential for a range of interactions with biological macromolecules. Although direct experimental data for this specific compound is limited, analysis of structurally related compounds provides a basis for exploring its potential protein-protein interactions and enzyme modulations. The core structure, a derivative of benzamide, is a common feature in many biologically active molecules, indicating a potential for diverse pharmacological effects.

Derivatives of phenylsulfonylamino-benzanilide have been identified as inhibitors of the solute carrier family SLC10. This family of transporters includes the apical sodium-dependent bile acid transporter (ASBT), the sodium taurocholate cotransporting polypeptide (NTCP), and the sodium-dependent organic anion transporter (SOAT). These transporters play crucial roles in the enterohepatic circulation of bile acids and the transport of steroid sulfates.

Based on the structural similarities, it is plausible that this compound could exhibit inhibitory activity against these or other SLC transporters. The phenylsulfonyl group and the benzamide moiety are key pharmacophoric features that could facilitate binding to the active sites of these transport proteins.

Table 1: Potential SLC Transporter Targets and Their Functions

TransporterFunctionPotential Implication of Inhibition
ASBT (SLC10A2)Intestinal reabsorption of bile acidsTreatment of cholestasis and hypercholesterolemia
NTCP (SLC10A1)Hepatic uptake of bile acids and certain drugsModulation of liver function and drug metabolism
SOAT (SLC10A6)Transport of steroid sulfatesEffects on hormone-dependent processes

This table is illustrative and based on the activities of structurally related compounds. The actual activity of this compound against these transporters has not been experimentally confirmed.

The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, often targeting specific enzymes. Research on N-phenylsulfonamide derivatives has revealed inhibitory effects on several key enzymes. nih.gov

Carbonic Anhydrases (CAs): N-phenylsulfonamide derivatives have demonstrated potent inhibitory activity against carbonic anhydrase isoenzymes, such as CA I and CA II. nih.gov These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of CAs is a therapeutic strategy for conditions like glaucoma and edema. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary approach for the symptomatic treatment of Alzheimer's disease. nih.gov Certain N-phenylsulfonamide derivatives have shown significant inhibitory potential against both AChE and BChE. nih.gov

Other Potential Enzyme Targets: The broader class of sulfonamide derivatives has been investigated for a variety of other enzyme inhibitory activities, including:

α-Glucosidase and α-Amylase: Inhibition of these enzymes can be beneficial in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption.

Kinases: Some sulfonamide-containing compounds have been developed as kinase inhibitors for cancer therapy.

Table 2: Potential Enzyme Targets for this compound Based on Structurally Related Compounds

Enzyme TargetBiological FunctionTherapeutic Area
Carbonic Anhydrases (CA I, CA II)pH and CO2 homeostasisGlaucoma, Edema
Acetylcholinesterase (AChE)Neurotransmitter degradationAlzheimer's Disease
Butyrylcholinesterase (BChE)Neurotransmitter degradationAlzheimer's Disease
α-GlucosidaseCarbohydrate digestionType 2 Diabetes
α-AmylaseCarbohydrate digestionType 2 Diabetes

This table outlines potential enzyme targets based on the known activities of related sulfonamide compounds. Direct inhibitory effects of this compound on these enzymes require experimental validation.

In Vitro Pharmacological Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive review of scientific literature and chemical databases, detailed in vitro pharmacological data for the specific compound this compound is not publicly available. As a result, a thorough, evidence-based article structured around its functional characterization of SLC transporter inhibition and its effects on malignant cellular systems, as requested, cannot be generated at this time.

Extensive searches have failed to identify any published research detailing the pharmacological properties of this compound. While the compound is listed in chemical databases such as PubChem, these entries lack associated biological activity data. nih.gov

The scientific community has conducted research on structurally related compounds, such as various benzenesulfonamide (B165840) derivatives and 3-aminobenzamide. These studies have explored a range of biological activities, including anticancer and anti-inflammatory effects, and inhibition of certain enzymes. nih.govresearchgate.netnih.govmdpi.com For instance, some benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX and as potential anticancer agents, with some showing activity against breast cancer cell lines. nih.govnih.gov However, these findings are specific to the studied analogues and cannot be extrapolated to this compound without direct experimental evidence.

The requested article outline specified a detailed examination of the compound's effects on:

Functional Characterization of SLC Transporter Inhibition in Cellular Models: Including concentration-dependent inhibition of substrate uptake in epithelial cell lines and kinetic studies of transport inhibition.

Induction of Apoptosis in Malignant Cellular Systems: With a focus on antiproliferative and cytotoxic effects in hormone-dependent breast cancer cells, activation of intrinsic apoptotic pathways (such as mitochondrial outer membrane permeabilization and caspase activation), and modulation of cell cycle progression and senescence.

The absence of any specific studies on this compound in relation to these detailed pharmacological endpoints makes it impossible to provide the requested scientifically accurate content and data tables.

It is important to note that the lack of public data does not definitively mean that no research has been conducted. Such studies may exist in proprietary databases of pharmaceutical or chemical companies, or they may not have been published. However, based on the accessible scientific literature, the in vitro pharmacological profile of this compound remains uncharacterized.

In Vitro Pharmacological Evaluation and Cellular Mechanisms of 3 Methyl Phenylsulfonyl Amino Benzamide

Downstream Signaling Pathway Analysis in Response to 3-[methyl(phenylsulfonyl)amino]benzamide Exposure

Due to the lack of available data, no information can be provided on the downstream signaling pathways affected by this compound.

Structure Activity Relationship Sar and Structure Target Relationship Studies of 3 Methyl Phenylsulfonyl Amino Benzamide Analogues

Impact of Substituent Modifications on the Benzamide (B126) Moiety on Target Affinity and Potency

The benzamide moiety is a critical component of many biologically active compounds, and its substitution pattern significantly influences target affinity and potency. In the context of analogues related to 3-[methyl(phenylsulfonyl)amino]benzamide, the nature and position of substituents on the benzamide ring can modulate activity, often through electronic and steric effects.

Studies on related benzamide-containing compounds have shown that introducing fluorine atoms can enhance biological properties. For instance, the incorporation of fluorine can affect lipophilicity, metabolic stability, and binding affinity. In some benzamide series, fluorinated derivatives have displayed lower IC50 values compared to their non-halogenated counterparts, suggesting a favorable interaction of the fluorine atom with the target protein. Intramolecular hydrogen bonds, which can be influenced by ortho-substituents on the benzamide ring, also play a role in predetermining the ligand's conformation and, consequently, its binding affinity.

In a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the nature of the substituent on the benzene (B151609) ring was found to influence fungicidal activity. For example, compounds with a 2-fluoro substituent on the benzamide ring exhibited superior inhibitory activity against several tested fungi compared to other substitutions. nih.gov This highlights the specific role that even a single, well-placed substituent can have on biological efficacy.

The following table presents data on the fungicidal activity of selected benzamide analogues, illustrating the impact of substituents on the benzamide moiety.

Compound IDBenzamide SubstituentFungicidal Activity (% Inhibition at 50 mg/L) against Botrytis cinerea
7a2-F75.3
7b2-Cl68.9
7c2-Br65.4
7d2-CH355.8
7h4-F90.5

Data derived from studies on benzamides substituted with pyridine-linked 1,2,4-oxadiazole. nih.gov

Role of the N-Methyl Group and Phenylsulfonyl Moiety in Driving Biological Activity

The N-methyl group and the phenylsulfonyl moiety are pivotal for the biological activity of this compound analogues. The N-methyl group, in particular, appears to be essential for the activity of certain related compounds.

The phenylsulfonyl moiety also plays a significant role in the biological activity of this class of compounds. The substitution pattern on the phenyl ring of the sulfonyl group can dramatically alter potency and selectivity. Research on 4-phenyl-1-arylsulfonylimidazolidinones as anticancer agents revealed that the introduction of electron-donating or electron-withdrawing substituents at the 3- or 4-position of the phenylsulfonyl ring influenced their cytotoxicity. nih.gov A quantitative structure-activity relationship (QSAR) analysis of the 4-substituted series indicated that the steric parameter (STERIMOL L value) was well-correlated with activity, with larger substituents at the 4-position enhancing activity. nih.gov

Similarly, in the synthesis of proline-derived benzenesulfonamides, it was observed that benzenesulfonyl azides with electron-donating groups, such as methyl and methoxy, generally provided better yields of the desired product compared to those with electron-withdrawing groups. nih.gov This suggests that the electronic properties of the phenylsulfonyl ring can influence reactivity and potentially biological activity.

The following table illustrates the effect of substituents on the phenylsulfonyl moiety on the anticancer activity of 4-phenyl-1-arylsulfonylimidazolidinones against the A549 human lung cancer cell line.

Compound IDPhenylsulfonyl SubstituentIC50 (µM) against A549 cells
1aH>100
1b4-CH345.3
1c4-OCH338.7
1d4-Cl25.6
1e4-NO215.2

Data derived from studies on 4-phenyl-1-arylsulfonylimidazolidinones. nih.gov

Stereochemical Requirements for Optimal Biological Engagement

In related compound classes, stereochemistry has been shown to be a critical determinant of activity. For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides investigated as TRPV1 antagonists, the stereochemistry of the propanamide moiety was crucial for potent antagonism. nih.gov Often, only one enantiomer or diastereomer will fit optimally into the chiral binding site of a biological target.

Conformational analysis of related benzamide drugs, such as 3-pyrrolidyl- and 4-piperidyl-o-methoxybenzamides, has shown that they can adopt both folded and extended conformers, with the relative energies of these conformers influencing their interaction with dopamine (B1211576) receptors. atlantis-press.com The preferred conformation for biological activity is often the one that minimizes steric clashes and maximizes favorable interactions with the receptor.

Pharmacophore Modeling and Conformational Analysis of Active Analogues

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For analogues of this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

While a specific pharmacophore model for this compound is not available, studies on related benzenesulfonamide (B165840) and benzamide inhibitors provide valuable insights. For instance, a 3D-QSAR study on benzenesulfonamide derivatives as hepatitis B virus capsid assembly inhibitors identified key steric and electrostatic fields that are important for activity. tandfonline.com Another study on benzoxazole (B165842) benzenesulfonamides as antidiabetic agents developed a pharmacophore model with features including hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings (AAADRR). researchgate.net

Structure-based pharmacophore models for protein kinase B-beta (PKBβ/Akt2) inhibitors, which include benzamide scaffolds, have highlighted the importance of three hydrogen bond acceptors, one hydrogen bond donor, a hydrophobic group, and a positive ionic charge for potent inhibition. nih.gov

Conformational analysis of active analogues is crucial for understanding how they orient themselves within a target's binding site. The conformation of the amide bond is a key feature. In the solid-state structure of 2-methyl-N-(3-methyl-phenyl)benzamide, the amide group makes a significant dihedral angle with the benzoyl ring, and the two benzene rings are not coplanar. mdpi.com This non-planar conformation can be critical for fitting into a specific binding pocket.

Design Principles for Enhancing Selectivity and Efficacy Based on SAR Data

Based on the available SAR data for this compound and related compounds, several design principles can be formulated to enhance selectivity and efficacy.

Preservation of the N-Methyl Group: Given that N-demethylation leads to a loss of activity in related compounds, strategies to protect this group from metabolism, such as the introduction of adjacent bulky groups, could be beneficial. nih.gov

Strategic Substitution on the Benzamide Ring: The introduction of small, electronegative substituents, such as fluorine, on the benzamide ring can enhance potency. nih.gov The position of the substituent is critical and should be optimized to maximize favorable interactions with the target.

Modulation of the Phenylsulfonyl Moiety: The electronic and steric properties of the phenylsulfonyl ring are key to modulating activity. The introduction of larger substituents at the 4-position or small substituents at the 3-position of the phenylsulfonyl ring has been shown to enhance the anticancer activity of related compounds. nih.gov Electron-donating groups on this ring may also be favorable in certain contexts. nih.gov

Exploitation of Stereochemistry: For chiral analogues, the synthesis and evaluation of individual stereoisomers are essential to identify the more potent and potentially less toxic isomer.

Pharmacophore-Guided Design: Utilizing pharmacophore models derived from related inhibitors can guide the design of new analogues with an optimal arrangement of key functional groups for enhanced target binding. nih.govresearchgate.net This includes the strategic placement of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic moieties.

By integrating these design principles, medicinal chemists can more rationally design novel analogues of this compound with improved therapeutic potential.

Preclinical in Vivo Pharmacological Assessment in Animal Models

Efficacy Studies in Established Disease Models

Evaluation of Antiproliferative Effects in Xenograft Models of Hyperproliferative Diseases

No studies describing the evaluation of 3-[methyl(phenylsulfonyl)amino]benzamide in xenograft models of hyperproliferative diseases have been identified in the public domain. Therefore, data regarding its potential antiproliferative effects in such models is not available.

Assessment of Functional Endpoints in Animal Models of Cholestasis or Related Conditions

There is no available research on the assessment of this compound in animal models of cholestasis or related conditions. Consequently, information on its impact on functional endpoints in these models is non-existent.

Correlation of In Vivo Effects with In Vitro Mechanistic Insights

As no in vivo studies have been reported, a correlation between in vivo effects and any potential in vitro mechanisms of action for this compound cannot be established.

Pharmacokinetic Profiling of this compound in Preclinical Species

Absorption and Distribution Characteristics in Animal Models

No pharmacokinetic studies detailing the absorption and distribution of this compound in any preclinical animal models have been published.

Metabolic Pathways and Identification of Metabolites in Animal Systems

There is no information available regarding the metabolic pathways or the identification of any metabolites of this compound in animal systems.

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive review of publicly accessible scientific literature and databases, no specific preclinical in vivo pharmacological data was identified for the chemical compound this compound.

Extensive searches were conducted to locate research pertaining to the excretion routes, clearance mechanisms, and pharmacodynamic biomarker evaluation of this specific compound in animal models. These investigations did not yield any published studies containing the requested in vivo information.

While research exists on related benzamide (B126) derivatives and analogs, the strict requirement to focus solely on this compound prevents the inclusion of such data. The scientific community has not published research that would allow for a detailed discussion or the creation of data tables on the following topics for this compound:

Pharmacodynamic Biomarker Evaluation in Animal Studies

Therefore, it is not possible to provide an article with the requested content and structure at this time.

Computational Chemistry and Rational Design Approaches for 3 Methyl Phenylsulfonyl Amino Benzamide

Molecular Docking Simulations of 3-[methyl(phenylsulfonyl)amino]benzamide with Target Proteins

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This technique is crucial for understanding the binding mode and estimating the binding affinity, often represented by a docking score. For this compound, docking simulations would be performed against the active sites of relevant biological targets. Given its structural similarity to known inhibitors, potential targets could include enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). nih.govnih.gov

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The simulation then samples numerous possible conformations of the ligand within the protein's binding pocket, calculating the free energy of binding for each pose.

Research on structurally related sulfonamide and benzamide (B126) derivatives provides a blueprint for the likely interactions of this compound. For instance, studies on COX-2 inhibitors show that the sulfonamide moiety often forms critical hydrogen bonds with residues like His-90 and Gln-192 in a secondary pocket of the enzyme's active site. nih.gov The phenylsulfonyl group would likely engage in hydrophobic interactions, while the benzamide portion could form additional hydrogen bonds or pi-stacking interactions with other residues.

A hypothetical docking study of this compound against a target like COX-2 might yield results similar to those shown in the table below, highlighting key interactions and binding energies.

Parameter Predicted Value Interacting Residues (Hypothetical)
Binding Energy (kcal/mol)-9.5His-90, Gln-192, Arg-513, Tyr-385
Hydrogen Bonds2His-90 (SO₂), Gln-192 (NH)
Hydrophobic Interactions4Tyr-385, Trp-387, Phe-518
Pi-Stacking1Tyr-355
This table is illustrative and based on docking studies of similar sulfonamide-based inhibitors.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.org MD simulations model the movements of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key interactions. nih.govnih.gov

For the this compound-protein complex predicted by docking, an MD simulation would be run for a duration typically ranging from nanoseconds to microseconds. The system is solvated in a water box with ions to mimic physiological conditions. nih.gov Analysis of the MD trajectory would focus on several parameters:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To determine the percentage of simulation time that specific hydrogen bonds are maintained, indicating their strength and importance.

MD simulations on related sulfonamide inhibitors have confirmed the stability of complexes where the ligand remains anchored in the active site through persistent hydrogen bonds and stable hydrophobic contacts. nih.gov Such a simulation for this compound would be critical to validate the docking results and ensure the predicted interactions are maintained in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and guide the optimization of a lead compound. nih.govmdpi.com

To build a QSAR model relevant to this compound, a dataset of structurally similar benzamide or sulfonamide derivatives with known biological activities (e.g., IC₅₀ values) against a specific target would be required. researchgate.net For each molecule in the series, various molecular descriptors are calculated, which can be categorized as:

1D/2D Descriptors: Molecular weight, logP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors/acceptors.

3D Descriptors: Geometrical properties, surface area, volume.

Electronic Descriptors: Partial charges, dipole moment.

A statistical method, such as multiple linear regression (MLR), would then be used to generate an equation linking these descriptors to activity. mdpi.com Studies on aminophenyl benzamide derivatives have shown that factors like hydrophobicity and the presence of hydrogen bond donors are often crucial for activity. nih.gov A resulting QSAR model might look like:

Log(1/IC₅₀) = 0.45LogP - 0.12PSA + 0.87*(H-bond Donors) + 2.15

This model would suggest that increasing lipophilicity and the number of hydrogen bond donors, while minimizing polar surface area, could enhance the biological activity of derivatives of this compound.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a powerful computational method used to search large databases of compounds to identify those most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown but a set of active ligands exists. Using this compound as a template, LBVS would search for molecules with similar 2D (fingerprints) or 3D (shape, pharmacophore) features. A pharmacophore model would be built based on its key chemical features: a hydrogen bond donor (amide NH), a hydrogen bond acceptor (carbonyl oxygen, sulfonyl oxygens), and aromatic rings.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (or molecular docking) is employed. A library containing millions of compounds would be docked into the target's active site, and the molecules would be ranked based on their predicted binding scores. nih.gov This approach could identify novel scaffolds that are structurally different from this compound but fit effectively into the same binding pocket.

In Silico Prediction of Preclinical ADME Properties and Metabolic Hot Spots

A promising drug candidate must possess not only high potency but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools can predict these properties early in the drug discovery process, flagging potential liabilities. semanticscholar.orgnih.gov For this compound, a variety of ADME parameters can be computationally estimated.

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's Rule of Five are predicted to assess oral bioavailability.

Distribution: Predictions of LogP (lipophilicity), LogD (lipophilicity at physiological pH), and plasma protein binding (PPB) help estimate how the compound will distribute throughout the body.

Metabolism: Computational models can predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, potential "metabolic hot spots" would include the N-methyl group (N-demethylation), the phenyl rings (aromatic hydroxylation), and the amide bond (hydrolysis).

Excretion: Properties like total clearance and renal organic cation transporter (OCT2) inhibition can be estimated.

A summary of predicted ADME properties for this compound is presented below.

ADME Property Descriptor Predicted Value Interpretation
Absorption Lipinski's Rule of Five0 violationsGood oral bioavailability potential
HIA (%)> 90%High intestinal absorption
Caco-2 PermeabilityMediumModerate cell permeability
Distribution LogP2.8Optimal lipophilicity
Plasma Protein Binding (%)> 95%High binding to plasma proteins
Metabolism CYP2D6 InhibitorLikelyPotential for drug-drug interactions
Metabolic Hot SpotsPhenyl rings, N-methylSites for Phase I metabolism
Excretion Total ClearanceLowLikely longer half-life
This table contains representative data from in silico predictive models and may not reflect experimental values.

Advanced Analytical Methodologies for the Study of 3 Methyl Phenylsulfonyl Amino Benzamide in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (e.g., Animal Plasma, Tissues)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity, selectivity, and reproducibility. A robust LC-MS/MS method allows for the precise measurement of 3-[methyl(phenylsulfonyl)amino]benzamide concentrations in matrices such as animal plasma and tissue homogenates, which is critical for pharmacokinetic studies.

Method development begins with the optimization of mass spectrometric conditions for this compound. This involves direct infusion of a standard solution into the mass spectrometer to determine the parent ion mass-to-charge ratio (m/z) and to identify the most stable and abundant product ions generated upon fragmentation. For this compound (Molecular Weight: ~304.35 g/mol ), analysis would typically be performed in positive ionization mode. Multiple reaction monitoring (MRM) is then used for quantification, where the mass spectrometer is set to detect the specific transition from the precursor ion to a selected product ion.

Sample preparation is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation with acetonitrile (B52724) or liquid-liquid extraction with a solvent like tert-butyl methyl ether are commonly employed for plasma and homogenized tissue samples. An internal standard, ideally a stable isotope-labeled version of the analyte, is added before extraction to correct for variability during sample processing and analysis.

Chromatographic separation is achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column, such as a C18 column, is typically used to separate the analyte from endogenous matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid ensures efficient separation and sharp peak shapes. The method is validated to confirm its linearity, accuracy, precision, and lower limit of quantitation (LLOQ), ensuring reliable data for research applications.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound
ParameterCondition
Chromatography System UHPLC System
Analytical Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 305.1 → 164.1 (Hypothetical)
MRM Transition (IS) m/z 308.1 → 167.1 (Hypothetical for d3-IS)
Linear Range 1 - 1000 ng/mL

High-Throughput Screening (HTS) Assay Development for Compound Library Evaluation

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test the biochemical or biological activity of a large number of compounds. Developing an HTS assay is essential for evaluating large chemical libraries to identify compounds, or "hits," that interact with a specific biological target in a desired manner. If this compound were part of a larger library of sulfonamide or benzamide (B126) derivatives, HTS would be the primary method for its initial evaluation against a target of interest.

The HTS process involves several key steps: sample preparation, robotic automation for liquid handling, and data acquisition and analysis. Assays are typically performed in microtiter plates with 96, 384, or 1536 wells to maximize throughput and minimize reagent usage. The choice of assay depends on the biological target and can include enzyme inhibition assays, cell-based reporter gene assays, or binding assays.

Assay quality is paramount in HTS and is statistically assessed using metrics like the Z'-factor. The Z'-factor measures the statistical separation between positive and negative controls, with a value greater than 0.5 indicating a robust and reliable assay suitable for screening. Once "hits" are identified from the primary screen, they undergo further testing, often involving dose-response curves to confirm activity and determine potency. Quantitative HTS (qHTS) has emerged as an advanced approach that tests compounds at multiple concentrations during the primary screen, providing a richer pharmacological dataset from the outset.

Table 2: Example HTS Assay Parameters and Results for a Compound Library
ParameterDescription
Assay Type Cell-Based Luciferase Reporter Assay
Target Hypothetical Receptor 'X'
Plate Format 384-well
Compound Concentration 10 µM (Primary Screen)
Positive Control Known Agonist of Receptor 'X'
Negative Control DMSO Vehicle
Assay Quality (Z'-factor) 0.78
Hit Criterion >50% activation relative to positive control
Result for this compound 62% Activation (Identified as a 'Hit')

Biophysical Techniques for Investigating Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Once a compound like this compound is identified as a hit, biophysical techniques are employed to characterize the precise nature of its interaction with the target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing the small molecule analyte, such as this compound, is then flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram. This allows for the determination of the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand (this compound) is titrated into a sample cell containing the target protein. The resulting heat change is measured, allowing for the direct determination of the binding affinity (K_A, the inverse of K_D), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the molecular interaction.

Table 3: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein
TechniqueParameterValue
Surface Plasmon Resonance (SPR) Association Rate (k_a)1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (k_d)3.0 x 10⁻³ s⁻¹
Dissociation Constant (K_D)20 nM
Isothermal Titration Calorimetry (ITC) Dissociation Constant (K_D)25 nM
Enthalpy (ΔH)-8.5 kcal/mol
Stoichiometry (n)1.1

Radioligand Binding Assays for Receptor and Transporter Affinity Determinations

Radioligand binding assays are a highly sensitive and versatile method for quantifying the interaction between a ligand and a receptor or transporter. They are considered a gold standard for measuring the affinity of a compound for its target. These assays use a radiolabeled compound (a "hot" ligand), often with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), to track binding to a receptor preparation, which can be derived from cell membranes or tissue homogenates.

To determine the affinity of an unlabeled compound like this compound, a competition binding assay is performed. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for binding to the target receptor. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity.

The data are used to calculate the IC50 value, which is the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand. From the IC50, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki value represents the affinity of the unlabeled compound for the receptor and is independent of the radioligand concentration used in the assay. This allows for a standardized comparison of the affinities of different compounds for a given target.

Table 4: Hypothetical Radioligand Competition Binding Assay Results
ParameterValue/Description
Target Hypothetical Transporter 'Y'
Receptor Source Membrane preparation from HEK293 cells expressing Transporter Y
Radioligand ([L*]) [³H]-Substrate Z (1 nM)
K_D of Radioligand 0.8 nM
Test Compound This compound
Measured IC50 45 nM
Calculated Affinity (Ki) 18 nM

Broader Academic Implications and Future Research Directions for 3 Methyl Phenylsulfonyl Amino Benzamide

Role of 3-[methyl(phenylsulfonyl)amino]benzamide as a Starting Point for Novel Therapeutic Lead Discovery

The core structure of this compound, which combines a benzamide (B126) and a phenylsulfonamide group, is a well-established pharmacophore found in a multitude of clinically significant drugs. Benzamide derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. Similarly, the sulfonamide group is a key feature in various antibacterial, diuretic, and anticonvulsant medications.

The specific arrangement of these functional groups in this compound, with the methylamino linker, provides a unique three-dimensional scaffold. This scaffold could serve as a foundational structure for the design and synthesis of new libraries of compounds. Medicinal chemists could systematically modify each component—the benzamide ring, the phenylsulfonyl group, and the methyl linker—to explore the structure-activity relationships (SAR) for various biological targets. For instance, derivatization of the benzamide or phenyl rings with different substituents could modulate the compound's electronic and steric properties, potentially leading to enhanced binding affinity and selectivity for specific enzymes or receptors. The synthesis of a series of analogs based on this core structure could be a fruitful starting point for identifying novel lead compounds for a range of therapeutic areas.

Unexplored Biological Activities and Potential New Target Identifications

Given the lack of specific biological data for this compound, its pharmacological profile is entirely speculative but holds immense potential for discovery. High-throughput screening (HTS) campaigns against a diverse array of biological targets would be the most direct approach to uncover its latent activities.

Based on the activities of structurally related molecules, several areas of investigation appear promising. For example, various substituted benzamides have been investigated as inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP), which are crucial for DNA repair and are important targets in cancer therapy. google.com Furthermore, sulfonamide-containing compounds have shown efficacy as inhibitors of carbonic anhydrases, proteases, and kinases.

Therefore, initial biological evaluations of this compound could focus on its potential as an anticancer agent, an anti-inflammatory compound, or a modulator of central nervous system targets. Unbiased phenotypic screening in various cell-based assays could also reveal unexpected biological effects, opening up entirely new avenues for research and target identification.

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

In the absence of experimental data, computational approaches such as systems biology and network pharmacology offer a powerful in silico starting point to predict the potential biological landscape of this compound. By constructing a virtual model of the compound, it is possible to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects.

Network pharmacology could be employed to build a compound-target-disease network. This would involve predicting the potential protein targets of this compound based on its structural similarity to known bioactive molecules. By mapping these predicted targets onto known disease pathways, researchers could generate hypotheses about the compound's potential therapeutic applications. These in silico predictions can then guide and prioritize experimental validation, making the research process more efficient and targeted. Such an integrated approach would provide a holistic view of the compound's potential interactions within a biological system, moving beyond a one-target, one-drug paradigm.

Identification of Knowledge Gaps and Recommendations for Future Academic Investigations

The most significant knowledge gap for this compound is the complete absence of published scientific data. To address this, the following step-by-step research plan is recommended for future academic investigations:

Chemical Synthesis and Characterization: The first and most crucial step is to develop and report a robust and scalable synthetic route for this compound. Full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential to confirm its structure and purity. The basic chemical properties, such as its molecular weight and formula, are known (see Table 1).

In Vitro Biological Screening: A broad-based in vitro screening campaign should be initiated. This should include assays for:

Cytotoxicity against a panel of cancer cell lines.

Enzyme inhibition assays for key targets like PARP, carbonic anhydrases, and various kinases.

Receptor binding assays for common CNS targets.

Antimicrobial activity against a panel of bacteria and fungi.

Computational Modeling and Prediction: Concurrent with in vitro screening, computational studies should be performed to predict ADME-Tox properties, potential off-target interactions, and to build network pharmacology models to guide further investigation.

Structure-Activity Relationship (SAR) Studies: Based on the results of the initial screening, a focused library of analogs should be synthesized to explore the SAR and optimize for potency and selectivity.

In Vivo Evaluation: Promising candidates from the in vitro and SAR studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles in a living system.

By systematically addressing these knowledge gaps, the scientific community can begin to understand the true potential of this compound and determine if it holds promise as a novel therapeutic agent or a valuable research tool.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[methyl(phenylsulfonyl)amino]benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling sulfonamide intermediates with benzamide precursors. For example, nucleophilic substitution or amidation reactions under anhydrous conditions using catalysts like EDCI/HOBt. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR : Expect signals for the methyl group (δ ~3.0 ppm, singlet) and aromatic protons (δ ~7.2–8.1 ppm). Sulfonamide NH protons may appear as broad peaks (δ ~9–10 ppm).
  • 13C-NMR : The sulfonyl group’s carbon resonates at δ ~125–135 ppm, while the benzamide carbonyl appears at δ ~165–170 ppm.
  • FTIR : Strong absorption bands for sulfonamide S=O (1130–1170 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide-containing benzamides?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SC-XRD) with high-resolution data (R-factor < 5%) and refine structures using software like SHELX. Compare with literature data (e.g., C13H10ClNO in monoclinic P21/c with a = 25.0232 Å ). Thermal analysis (DSC/TGA) can identify solvent retention or phase transitions.

Q. What is the structure-activity relationship (SAR) of substituents on the phenylsulfonyl group in this compound derivatives?

  • Methodological Answer : Introduce substituents (e.g., nitro, cyano, trifluoromethyl) at para/meta positions to modulate electronic and steric effects. For example:

  • Electron-withdrawing groups (e.g., -NO₂) enhance sulfonamide acidity, improving hydrogen-bonding interactions with biological targets.
  • Bulkier groups (e.g., -CF₃) may reduce solubility but increase target specificity.
    Test derivatives via in vitro assays (e.g., enzyme inhibition) and correlate results with computational docking studies .

Q. How can researchers identify and validate biological targets for this compound in therapeutic contexts?

  • Methodological Answer :

  • Target Fishing : Use affinity chromatography with immobilized compound libraries to pull down binding proteins from cell lysates.
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
  • Cellular Assays : Evaluate effects on apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in cancer cell lines. Compare with structurally related compounds (e.g., triazolopyrimidine derivatives ).

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical Monitoring : Use HPLC-MS at timed intervals to track degradation products (e.g., free benzamide or sulfonic acid).
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay equations. Compare stability with analogues containing hydrolytically resistant groups (e.g., trifluoromethyl ).

Q. What strategies mitigate conflicting bioactivity data for this compound derivatives in different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Control Compounds : Include positive controls (e.g., known kinase inhibitors) to normalize inter-assay variability.
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.